molecular formula C16H14N2O3 B11993165 4-(2-Acetylcarbohydrazonoyl)phenyl benzoate CAS No. 303085-95-2

4-(2-Acetylcarbohydrazonoyl)phenyl benzoate

Cat. No.: B11993165
CAS No.: 303085-95-2
M. Wt: 282.29 g/mol
InChI Key: KHKWSBFEHJHLDY-GZTJUZNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Acetylcarbohydrazonoyl)phenyl benzoate typically involves the reaction of phenyl benzoate derivatives with acetylcarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Acetylcarbohydrazonoyl)phenyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-Acetylcarbohydrazonoyl)phenyl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2-Acetylcarbohydrazonoyl)phenyl benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-(2-Acetylcarbohydrazonoyl)phenyl benzoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications where other compounds may not be as effective .

Properties

CAS No.

303085-95-2

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

[4-[(E)-(acetylhydrazinylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C16H14N2O3/c1-12(19)18-17-11-13-7-9-15(10-8-13)21-16(20)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19)/b17-11+

InChI Key

KHKWSBFEHJHLDY-GZTJUZNOSA-N

Isomeric SMILES

CC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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